molecular formula C16H6F12OP+ B102069 Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide CAS No. 15979-14-3

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide

Cat. No.: B102069
CAS No.: 15979-14-3
M. Wt: 473.17 g/mol
InChI Key: KQBXBLCCVYVZAV-UHFFFAOYSA-N
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Description

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is an organophosphorus compound with the molecular formula C16H7F12OP. It is characterized by the presence of trifluoromethyl groups attached to the phenyl rings, which contribute to its unique chemical properties. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl magnesium bromide with phosphorus trichloride, followed by oxidation. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Dry organic solvents such as tetrahydrofuran (THF) or diethyl ether

    Reaction Time: Several hours to days, depending on the specific conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form phosphine oxides with different oxidation states.

    Reduction: It can be reduced to phosphines under specific conditions.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Organic solvents like dichloromethane, toluene

Major Products Formed

    Oxidation: Formation of higher oxidation state phosphine oxides

    Reduction: Formation of phosphines

    Substitution: Formation of substituted phosphine oxides with various functional groups

Scientific Research Applications

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Tris(3,5-bis(trifluoromethyl)phenyl)phosphine
  • Bis(3,5-dimethylphenyl)phosphine
  • Tris(pentafluorophenyl)phosphine

Uniqueness

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is unique due to its combination of trifluoromethyl groups and phosphine oxide functionality. This combination imparts high thermal stability, chemical resistance, and specific reactivity patterns that are advantageous in various applications .

Properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F12OP/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)30(29)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBXBLCCVYVZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[P+](=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F12OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475954
Record name Bis[3,5-bis(trifluoromethyl)phenyl](oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15979-14-3
Record name Bis[3,5-bis(trifluoromethyl)phenyl](oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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